molecular formula C14H20O2 B12746689 3-Hydroxy-2,2,4-trimethylvalerophenone CAS No. 96863-69-3

3-Hydroxy-2,2,4-trimethylvalerophenone

Cat. No.: B12746689
CAS No.: 96863-69-3
M. Wt: 220.31 g/mol
InChI Key: NTLHUUOZCDMCSK-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2,4-trimethylvalerophenone is an organic compound with the molecular formula C14H20O2. It is characterized by the presence of a hydroxyl group, a ketone group, and a phenyl ring. This compound is notable for its unique structure, which includes a valerophenone backbone with three methyl groups attached, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,2,4-trimethylvalerophenone typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,4-trimethylpentan-3-one with phenylmagnesium bromide, followed by oxidation to introduce the hydroxyl group. The reaction conditions often require the use of solvents like ether and catalysts such as magnesium .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2,4-trimethylvalerophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-2,2,4-trimethylvalerophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,2,4-trimethylvalerophenone involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can modulate enzymatic activities and interact with cellular receptors, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

CAS No.

96863-69-3

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

3-hydroxy-2,2,4-trimethyl-1-phenylpentan-1-one

InChI

InChI=1S/C14H20O2/c1-10(2)12(15)14(3,4)13(16)11-8-6-5-7-9-11/h5-10,12,15H,1-4H3

InChI Key

NTLHUUOZCDMCSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)(C)C(=O)C1=CC=CC=C1)O

Origin of Product

United States

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